molecular formula C20H25N5O4 B2749149 1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 100000-65-5

1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2749149
CAS No.: 100000-65-5
M. Wt: 399.451
InChI Key: FGJJXHCFOUUCBF-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Structural analysis and crystallography of compounds similar to "1,3-dimethyl-8-morpholino-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione" have been conducted to understand their molecular geometry, conformation, and intermolecular interactions. For example, studies on 8-amino-7-(4-morpholinobutyl)theophylline and its analogues provide insights into the typical geometry of purine fused-ring systems, the conformation of aminoalkyl side chains, and the role of hydrogen bonding in crystal packing (Karczmarzyk & Pawłowski, 1997).

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of morpholine dione derivatives highlights methods for achieving enantioselective synthesis, exploring new synthetic routes, and understanding the reactions involving morpholine-2,5-dione derivatives (Pansare, Shinkre, & Bhattacharyya, 2002). These studies contribute to the broader knowledge of synthesizing and manipulating compounds with complex structures for various applications.

Biological and Pharmacological Applications

Compounds with structures analogous to "this compound" have been explored for their biological and pharmacological properties. For instance, theophylline derivatives have been studied for their antihistaminic activity (Pascal et al., 1985), and other purine dione derivatives have been investigated for their serotonin receptor affinity and potential as psychotropic agents (Chłoń-Rzepa et al., 2013).

Advanced Materials and Catalysts

Research on morpholine dione derivatives also extends to applications in materials science and catalysis. For example, studies on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts offer insights into the formation of polymers and the characterization of reaction products (Chisholm et al., 2006).

Properties

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-22-17-16(18(26)23(2)20(22)27)25(19(21-17)24-10-13-28-14-11-24)9-6-12-29-15-7-4-3-5-8-15/h3-5,7-8H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJJXHCFOUUCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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